Glycine, N-benzoyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester

Description

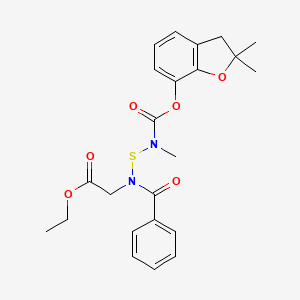

This glycine derivative is characterized by a benzoyl group attached to the nitrogen of the glycine backbone, a thioester linkage, and a 2,3-dihydro-2,2-dimethyl-7-benzofuranyl moiety. The ethyl ester group enhances lipophilicity, which may influence its bioavailability and metabolic stability. The compound is structurally related to pesticidal agents, as evidenced by its classification in pesticide glossaries under synonyms such as benfuracarb . Its synthesis likely involves multi-step reactions, including condensation of glycine ethyl ester with benzofuranyloxycarbonylmethylamino-thio intermediates, analogous to methods used for other glycine-based derivatives .

Properties

CAS No. |

82560-78-9 |

|---|---|

Molecular Formula |

C23H26N2O6S |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

ethyl 2-[benzoyl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate |

InChI |

InChI=1S/C23H26N2O6S/c1-5-29-19(26)15-25(21(27)16-10-7-6-8-11-16)32-24(4)22(28)30-18-13-9-12-17-14-23(2,3)31-20(17)18/h6-13H,5,14-15H2,1-4H3 |

InChI Key |

SCWJXBZKZUDNNT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C(=O)C1=CC=CC=C1)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Glycine ethyl ester hydrochloride or free base

- Benzoyl chloride or substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride)

- (2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxycarbonylmethylamine or its protected derivatives

- Thiolating agents or sulfur nucleophiles for thioether formation

Stepwise Synthesis

Alternative Synthetic Routes

- Some patents describe direct synthesis of N-benzyl glycine ethyl esters via reductive amination of glycine ethyl ester with benzaldehydes followed by benzoylation.

- Modifications include using catalysts to improve yield and reduce steps, such as transition metal catalysis for selective thioether bond formation.

Research Findings and Optimization Data

| Parameter | Effect on Yield | Notes |

|---|---|---|

| Base type (e.g., triethylamine vs. pyridine) | Triethylamine generally gives higher yields and cleaner reactions | Base choice affects reaction rate and side product formation |

| Solvent polarity | Moderate polarity solvents (DCM, THF) favor selective N-benzoylation | Avoid protic solvents to prevent ester hydrolysis |

| Temperature control | Low temperatures (0–5°C) reduce side reactions during benzoylation | Essential for maintaining ester integrity |

| Coupling agent | EDC and DCC effective for thioether bond formation | EDC preferred due to easier byproduct removal |

| Reaction time | Longer times increase conversion but risk decomposition | Optimal times 2–6 hours depending on step |

Summary Table of Preparation Method

| Step | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| N-Benzoylation | Glycine ethyl ester + benzoyl chloride + triethylamine | 0–5°C, DCM, 2 h | 85–90 | High purity N-benzoyl glycine ethyl ester |

| Thio-substituent synthesis | Benzofuranyl derivative + amino protection | Room temp, inert atmosphere | 75–80 | Requires careful protection |

| Thioether coupling | N-benzoyl glycine ethyl ester + thio-substituent + EDC | Room temp, 4 h | 70–85 | Efficient coupling, mild conditions |

| Purification | Silica gel chromatography | Gradient elution | >95 purity | Final product isolated |

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester and benzamide groups are primary targets for hydrolysis:

Oxidation Reactions

The thioether (-S-) and benzofuran ring are susceptible to oxidation:

Substitution and Rearrangement

The benzofuran moiety may participate in electrophilic substitution, while the thioether could undergo alkylation:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration), SO₃ (sulfonation) | Nitro- or sulfonated benzofuran derivatives |

| Thioether Alkylation | Alkyl halides (e.g., CH₃I) | Sulfonium salts |

Stability Under Environmental Conditions

Data from pesticide degradation studies suggest:

-

Photolysis : Benzofuran rings absorb UV light, potentially leading to radical-mediated degradation .

-

Thermal Decomposition : De-esterification and benzamide cleavage likely occur above 150°C .

Comparative Reactivity of Structural Analogs

Scientific Research Applications

The compound Glycine, N-benzoyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is a complex chemical with potential applications across various scientific fields. This article explores its applications, focusing on its biochemical properties, potential therapeutic uses, and implications in agricultural chemistry.

Biochemical Research

The compound's structure suggests it may interact with biological systems, particularly in enzyme inhibition or modulation. The Glycine N-acyltransferase enzyme is known to facilitate the transfer of acyl groups to glycine, which can lead to the formation of various N-acylglycines. This process is essential for detoxifying xenobiotics and endogenous organic acids .

Potential Mechanisms:

- Enzyme Inhibition : Its structural components may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways.

- Detoxification Pathways : The compound could potentially enhance the detoxification of harmful substances through conjugation reactions.

Therapeutic Applications

The unique structural elements of this compound may lend themselves to drug development:

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, suggesting potential use in formulations aimed at reducing oxidative stress.

- Antimicrobial Activity : The benzofuran framework has been associated with antimicrobial properties, indicating that this compound might be explored for use in treating infections.

Agricultural Chemistry

Given the presence of a benzofuran derivative, this compound may have applications as a pesticide or herbicide:

- Pesticide Development : Similar compounds are known to exhibit insecticidal properties. Research into its efficacy against specific pests could lead to new agricultural products.

- Environmental Impact Studies : Understanding how this compound behaves in soil and water systems can inform its safety and effectiveness as a pesticide.

Study 1: Enzyme Interaction

A study exploring the interaction of glycine derivatives with glycine N-acyltransferase showed that certain modifications could enhance substrate affinity and specificity. This suggests that modifications similar to those found in this compound could be beneficial for developing more effective inhibitors .

Study 2: Antioxidant Activity

Research on related compounds indicated significant antioxidant effects, which could translate into health benefits when incorporated into dietary supplements or pharmaceutical products aimed at combating oxidative stress-related diseases .

Study 3: Pesticidal Efficacy

Investigations into the efficacy of benzofuran derivatives against agricultural pests revealed promising results, with some compounds demonstrating high levels of insecticidal activity. This opens avenues for further exploration of this compound as a potential pesticide .

Mechanism of Action

The mechanism of action of Glycine, N-benzoyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized against related glycine derivatives and benzofuran-containing molecules. Below is a detailed analysis:

Functional Group Modifications

Ethyl N-(chloroacetyl)-N-(2,6-diethylphenyl)glycine (Diethatyl-ethyl) :

This herbicide replaces the benzofuranyl and benzoyl groups with a chloroacetyl and 2,6-diethylphenyl moiety. The chloroacetyl group increases electrophilicity, enhancing reactivity with biological targets, while the diethylphenyl group improves soil adhesion. Unlike the target compound, diethatyl-ethyl lacks a thioester, reducing its metabolic stability in mammalian systems .- Ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine (Benzoylprop-ethyl): A herbicidal analog with a dichlorophenyl group instead of benzofuranyl. The dichlorophenyl substituent enhances hydrophobicity and target specificity for auxin receptors in plants.

- Benfuracarb (Ethyl N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-isopropyl-β-alaninate): A carbamate insecticide sharing the benzofuranyl-thioester motif but incorporating an isopropyl-β-alaninate group. The β-alaninate chain increases systemic mobility in plants, while the isopropyl group reduces mammalian acetylcholinesterase inhibition compared to methylcarbamates .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Pesticidal Efficacy : The benzofuranyl-thioester motif in the target compound likely enhances insecticidal activity by mimicking natural substrates of insect esterases, as observed in benfuracarb .

- Metabolic Stability : Ethyl ester groups generally resist hydrolysis better than methyl esters, but the thioester may still be vulnerable to glutathione-mediated detoxification in mammals .

- Synthetic Challenges : The steric bulk of the 2,2-dimethylbenzofuran group may complicate regioselective synthesis, requiring optimized bases like tert-BuOK .

Biological Activity

Glycine, N-benzoyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is a complex compound that belongs to the class of glycine derivatives. Its unique structure incorporates a benzofuran moiety, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications and the underlying mechanisms.

Structural Overview

The compound features several functional groups that contribute to its reactivity and biological properties:

- Benzofuran Moiety : Known for its antitumor and antimicrobial properties.

- Ethyl Ester : Enhances solubility and bioavailability.

- Thioether Linkage : May influence pharmacokinetics and pharmacodynamics.

Antitumor Activity

Research indicates that compounds with a benzofuran structure exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzofuran can inhibit cell proliferation in various cancer cell lines. The introduction of specific substituents on the benzofuran ring has been linked to increased antiproliferative activity. In particular, modifications at the C–3 and C–6 positions have demonstrated enhanced potency against cancer cells compared to unsubstituted analogs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Similar glycine derivatives have shown efficacy against various bacterial strains and fungi. For example, N-benzoyl amino acids have been reported to possess antifungal activity against Fusarium temperatum and Aspergillus fumigatus . The presence of the benzofuran moiety may contribute to these antimicrobial effects by interacting with microbial cell membranes or inhibiting key metabolic pathways.

Case Studies

-

Antiproliferative Activity :

- A study highlighted that compounds with a methyl group at the C–3 position of the benzofuran ring exhibited 2–4 times greater potency than their unsubstituted counterparts .

- Another investigation found that derivatives with methoxy groups at specific positions showed significantly higher activity against cancer cell lines compared to those without such substitutions .

- Synthesis and Evaluation :

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Glycine Ethyl Ester | Simple ethyl ester of glycine | Neurotransmitter activity |

| Sarcosine Ethyl Ester | Methylated derivative of glycine | Potential antidepressant effects |

| N-Methyl Glycine | Methylated form of glycine | Involved in methylation processes |

| Glycine, N-benzoyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-methyl-, ethyl ester | Complex structure with enhanced biological activity | Antitumor and antimicrobial properties |

Q & A

Q. What are the optimal synthetic pathways and conditions for preparing this glycine derivative?

Methodological Answer: The compound can be synthesized via nucleophilic addition of benzoylisothiocyanate to a glycine precursor. Key steps include:

- Solvent selection : 1,4-dioxane is effective for dissolving hydrophobic intermediates and facilitating room-temperature reactions .

- Reagent stoichiometry : Equimolar ratios of benzoylisothiocyanate to the glycine precursor ensure minimal side-product formation .

- Isolation : Post-reaction, quenching with ice/water precipitates the product, which is then filtered and purified via recrystallization or column chromatography .

- Protecting groups : Benzyloxycarbonyl (Cbz) groups, as seen in analogous syntheses, protect amino functionalities during multi-step reactions .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Use reversed-phase C18 columns with UV detection (e.g., 254 nm) to assess purity (>98% as per pharmacopeial standards) .

- NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) identifies key functional groups (e.g., benzoyl, benzofuranyl) and confirms stereochemistry.

- Mass spectrometry (ESI/HRMS) : Validates molecular weight and detects trace impurities .

Q. How can stability be evaluated under varying experimental conditions?

Methodological Answer:

- Solvent stability : Monitor degradation via HPLC in polar (e.g., methanol) vs. non-polar (e.g., hexane) solvents over 72 hours.

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.

- pH dependence : Test solubility and stability in buffered solutions (pH 3–10) to simulate biological or storage conditions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate NMR chemical shifts and compare them to experimental data to validate structural assignments. Discrepancies may indicate conformational flexibility or impurities.

- Molecular dynamics simulations : Model solvent interactions to explain anomalous HPLC retention times or unexpected solubility profiles.

Q. What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

- Byproduct identification : Use LC-MS to detect ammonium chloride (a common byproduct in benzoylisothiocyanate reactions) and optimize washing steps .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate desired pathways and suppress side reactions.

- In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions in real time.

Q. How can researchers address discrepancies between purity assays and bioactivity results?

Methodological Answer:

- Impurity profiling : Isolate minor components via preparative HPLC and characterize them using tandem MS/MS.

- Bioassay-guided fractionation : Correlate biological activity with specific chromatographic peaks to identify active vs. inactive impurities.

- Orthogonal validation : Cross-validate purity data using complementary techniques (e.g., NMR quantitation vs. HPLC area-percent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.